molecular formula C18H18FN3OS B2580580 4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868375-72-8

4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2580580
CAS No.: 868375-72-8
M. Wt: 343.42
InChI Key: YNPCUANDQOXMLY-ZZEZOPTASA-N
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Description

4-(Dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with ethyl and fluoro groups at positions 3 and 4, respectively.

Properties

IUPAC Name

4-(dimethylamino)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-4-22-16-14(19)6-5-7-15(16)24-18(22)20-17(23)12-8-10-13(11-9-12)21(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPCUANDQOXMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzothiazole ring system, followed by the introduction of the fluorine atom and the dimethylamino group. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino and fluorine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative

Scientific Research Applications

4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorinated benzothiazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with benzamide derivatives containing a 2,3-dihydrobenzothiazole or related heterocyclic scaffolds. Key analogues include:

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): Substituents: 3-(2-Methoxyphenyl), 4-phenyl, and 4-methylbenzamide. Structural Differences: The target compound replaces the methoxyphenyl and phenyl groups with ethyl and fluoro substituents. The dimethylamino group (electron-donating) contrasts with the methyl group in this analogue, altering electronic properties .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide ():

  • Substituents : 3-(2-Fluorophenyl), 4-methyl, and 4-fluorobenzamide.
  • Structural Differences : The thienylidene core differs from benzothiazole, and the ethyl group in the target compound may confer greater steric bulk compared to the methyl group here .

4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide (): Substituents: 4-Methoxy, 3-propenyl, and dimethylamino-benzamide. Structural Differences: The propenyl group introduces unsaturated bonds, while the target compound’s ethyl group provides saturation. Fluoro substitution in the target may enhance metabolic stability compared to methoxy .

Spectral and Crystallographic Data

  • IR Spectroscopy :

    • The target compound’s benzamide C=O stretch is expected near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
    • Unlike triazole derivatives (), which lack C=O bands post-cyclization, the benzamide group retains this feature, confirming its structural integrity .
  • X-ray Crystallography :

    • Analogues like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide exhibit planar geometry with dihedral angles <10° between benzamide and thiazole rings, suggesting similar planarity for the target compound .
    • Bond lengths (C–S: ~1.74 Å, C–N: ~1.32 Å) in benzothiazole derivatives () align with expected values for the target compound’s core .

Data Table: Key Comparative Features

Compound Name Core Structure Substituents Key Spectral Features (IR, NMR) Biological Activity Reference
Target Compound 2,3-Dihydro-1,3-benzothiazole 3-Ethyl, 4-Fluoro, 4-(dimethylamino) C=O ~1660–1680 cm⁻¹ (expected) Not reported
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 2,3-Dihydrothiazole 3-(2-Methoxyphenyl), 4-Phenyl, 4-Methyl C=O: 1663 cm⁻¹ Not reported
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide 2,3-Dihydrothienylidene 3-(2-Fluorophenyl), 4-Methyl, 4-Fluoro N/A Not reported
4-(Dimethylamino)-N-(4-methoxy-3-propenyl-1,3-benzothiazol-2-ylidene)benzamide 1,3-Benzothiazole 4-Methoxy, 3-Propenyl, 4-(dimethylamino) N/A Not reported

Biological Activity

The compound 4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3SC_{19}H_{22}FN_3S with a molecular weight of approximately 349.46 g/mol. The structure features a dimethylamino group, a benzamide moiety, and a benzothiazole derivative, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have demonstrated effectiveness against various bacterial strains:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024
Candida albicans1564

This data indicates that while effective against Gram-positive bacteria, the compound exhibits limited activity against Gram-negative bacteria and fungi .

Antiviral Activity

In vitro studies have highlighted the potential of similar compounds as non-nucleoside inhibitors of HIV reverse transcriptase. Modifications to the structure have shown promising results in inhibiting various strains of HIV, particularly those resistant to standard treatments. Compounds with similar structural motifs have demonstrated IC50 values in the sub-micromolar range against wild-type and mutant strains of HIV .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors on microbial cells, disrupting their function.
  • DNA/RNA Interaction : Similar compounds have been shown to intercalate with DNA or RNA, hindering replication processes.

Case Studies

One notable study investigated the synthesis and characterization of derivatives of benzamide compounds, demonstrating their antibacterial effects through both qualitative and quantitative assays. The study employed various spectroscopic techniques to confirm the structure and purity of synthesized compounds before testing their biological activities .

Another research effort focused on the antiviral properties against HIV. The findings indicated that specific modifications to the benzamide structure enhanced binding affinity to reverse transcriptase, leading to improved efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

  • Methodology :

  • Step 1 : React 4-(dimethylamino)benzoyl chloride with a (2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene precursor in anhydrous dichloromethane under nitrogen atmosphere .
  • Step 2 : Use coupling agents (e.g., HATU or EDCI) to facilitate amidation, with triethylamine as a base.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
    • Critical Parameters : Temperature (0–5°C for exothermic steps), solvent choice (polar aprotic for stability), and inert gas to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and Z-configuration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL or WinGX) to resolve stereochemistry and bond angles. Example
ParameterValue
Space groupOrthorhombic, P212121
Unit cell (Å)a = 7.098, b = 11.423
R-factor0.034

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for derivatives of this compound?

  • Approach :

  • Kinetic Studies : Monitor reaction progress using time-resolved 1H^1H-NMR to identify intermediates (e.g., enolates or thiourea adducts) .
  • DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in cyclization reactions .
    • Case Study : Substituent effects (e.g., fluorine vs. methoxy groups) alter reaction rates by 2–3 orders of magnitude due to electronic modulation .

Q. What strategies are effective for studying this compound’s biological activity and target interactions?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC50_{50} values typically <1 µM for active analogs) .
  • Cellular Uptake : Radiolabel the compound with 18F^{18}F for PET imaging to track biodistribution in cancer models .
    • Structural Basis : Docking simulations (AutoDock Vina) reveal hydrogen bonding between the benzamide carbonyl and kinase active sites .

Q. How do structural modifications influence physicochemical properties and bioactivity?

  • SAR Table :

Modification SiteEffect on LogPBioactivity Change
4-Fluoro substitution↑ Lipophilicity↑ Cytotoxicity (HeLa cells)
Dimethylamino removal↓ SolubilityLoss of kinase inhibition
  • Thermodynamic Analysis : DSC/TGA to correlate melting points (180–220°C) with crystallinity and stability .

Methodological Best Practices

Q. What computational tools are recommended for modeling this compound’s interactions?

  • Software :

  • Molecular Dynamics : GROMACS for simulating membrane permeability .
  • QM/MM : ONIOM (Gaussian) to study charge transfer in excited states .
    • Validation : Compare computed IR spectra (B3LYP/6-31G*) with experimental data to refine force fields .

Q. How to address contradictions in reported biological data for similar benzothiazole derivatives?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation .

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